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molecular formula C17H13NO2 B3242788 2-(6-methylquinolin-2-yl)benzoic Acid CAS No. 153465-52-2

2-(6-methylquinolin-2-yl)benzoic Acid

Cat. No. B3242788
M. Wt: 263.29 g/mol
InChI Key: YNWVUVOWIFMNDT-UHFFFAOYSA-N
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Patent
US05780634

Procedure details

7.08 g (25.5 mmol) of methyl 2-(6-methylquinolin-2-yl)benzoate obtained in Example 5 was suspended in 75 ml of methanol and 35 ml of water in which 3.06 g (76.6 mmol) of sodium hydroxide was dissolved was added thereto. After heating at 60° C. for 3 hours, the reaction mixture was concentrated under reduced pressure and 200 ml of water was added to the residue. The resulting solution was acidified with 2N hydrochloric acid and the thus formed precipitate was collected by filtration. The precipitate was washed with water and dried to obtain 2-(6-methylquinolin-2-yl)benzoic acid. NMR (270 MHz, CD3OD):
Name
methyl 2-(6-methylquinolin-2-yl)benzoate
Quantity
7.08 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([O:16]C)=[O:15])[CH:6]=[CH:5]2.O.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([OH:16])=[O:15])[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
methyl 2-(6-methylquinolin-2-yl)benzoate
Quantity
7.08 g
Type
reactant
Smiles
CC=1C=C2C=CC(=NC2=CC1)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
O
Name
Quantity
3.06 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure and 200 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the thus formed precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=NC2=CC1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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